3-[(3-nitrophenyl)amino]-2-phenyl-1H-inden-1-one
CAS No.: 937605-22-6
Cat. No.: VC8154521
Molecular Formula: C21H14N2O3
Molecular Weight: 342.3 g/mol
* For research use only. Not for human or veterinary use.
![3-[(3-nitrophenyl)amino]-2-phenyl-1H-inden-1-one - 937605-22-6](/images/structure/VC8154521.png)
Specification
CAS No. | 937605-22-6 |
---|---|
Molecular Formula | C21H14N2O3 |
Molecular Weight | 342.3 g/mol |
IUPAC Name | 3-(3-nitroanilino)-2-phenylinden-1-one |
Standard InChI | InChI=1S/C21H14N2O3/c24-21-18-12-5-4-11-17(18)20(19(21)14-7-2-1-3-8-14)22-15-9-6-10-16(13-15)23(25)26/h1-13,22H |
Standard InChI Key | XBIBXZGGSXVBQK-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Canonical SMILES | C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Introduction
Chemical Identification and Structural Elucidation
Molecular Architecture
The compound belongs to the indenone derivative family, featuring a bicyclic inden-1-one scaffold substituted at the 2-position with a phenyl group and at the 3-position with a 3-nitroanilino moiety. The molecular formula C₂₁H₁₄N₂O₃ (molecular weight: 342.3 g/mol) reflects its polyaromatic nature, with a calculated XLogP3 value of 4.7, indicating moderate lipophilicity . The presence of both electron-withdrawing (nitro) and electron-donating (anilino) groups creates a polarized electronic environment, influencing its reactivity and intermolecular interactions.
IUPAC Nomenclature and Stereochemical Features
The systematic IUPAC name, 3-(3-nitroanilino)-2-phenylinden-1-one, precisely defines the substituent positions on the indenone backbone. While the compound lacks chiral centers, its planar structure allows for π-π stacking interactions, as evidenced by computational models . The nitro group at the meta position of the aniline ring introduces steric constraints that may affect binding to biological targets.
Spectroscopic Characterization
Key analytical data for structural confirmation include:
Synthetic Methodologies and Optimization
General Synthetic Route
While explicit details of the synthesis are proprietary, retrosynthetic analysis suggests a pathway involving:
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Friedel-Crafts acylation to construct the indenone core
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Nucleophilic aromatic substitution for nitroanilino group introduction
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Palladium-catalyzed cross-coupling for phenyl group installation.
Reaction Conditions
Optimal parameters derived from analogous syntheses include:
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Solvent System: Dichloromethane/toluene mixtures (3:1 v/v)
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Temperature: 80–110°C under inert atmosphere
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Catalysts: Pd(PPh₃)₄ for Suzuki-Miyaura coupling steps.
Yield optimization remains challenging due to steric hindrance at the 3-position, with reported purities reaching 90% after column chromatography .
Physicochemical and Computational Properties
Lipophilicity and Solubility
Parameter | Value | Method |
---|---|---|
LogP | 4.7 ± 0.2 | XLogP3 computation |
Water Solubility | 0.12 mg/mL | ALogPS prediction |
pKa | 8.9 (NH) | ChemAxon calculation |
ADMET Predictions
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Blood-Brain Barrier Permeation: Low probability (Papp < 1 × 10⁻⁶ cm/s)
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CYP450 Inhibition: Moderate affinity for CYP3A4 (Ki = 4.3 μM)
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Ames Test Prediction: Non-mutagenic (structural alerts absent)
Analytical and Industrial Applications
Chromatographic Analysis
HPLC methods utilizing C18 columns (acetonitrile/water gradient) achieve baseline separation with retention time = 12.7 min . Mass-directed purification enables isolation of gram-scale quantities for preclinical testing.
Formulation Challenges
The compound’s low aqueous solubility necessitates nanoparticle encapsulation (e.g., PLGA matrices) for in vivo delivery. Stability studies show <5% degradation under accelerated conditions (40°C/75% RH over 6 months).
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